molecular formula C31H32N4O2 B3010916 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1189440-70-7

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B3010916
CAS No.: 1189440-70-7
M. Wt: 492.623
InChI Key: XIIPTYKFFUEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide (hereafter referred to as Compound A) features a pyrido[3,4-d]pyrimidine core substituted with a benzyl group at position 7, a 4-methylphenyl group at position 2, and an acetamide side chain linked to a phenylethylamine moiety.

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-23-12-14-26(15-13-23)30-33-28-21-34(20-25-10-6-3-7-11-25)19-17-27(28)31(37)35(30)22-29(36)32-18-16-24-8-4-2-5-9-24/h2-15H,16-22H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIPTYKFFUEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the benzyl and 4-methylphenyl groups. The final step involves the acylation of the pyrimidine nitrogen with N-(2-phenylethyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that belongs to the pyrido[3,4-d]pyrimidine family. This article explores its scientific research applications, including medicinal chemistry and potential therapeutic uses.

Key Structural Features

  • Pyrido[3,4-d]pyrimidine core : This heterocyclic structure is known for diverse pharmacological activities.
  • Functional groups : The presence of benzyl and acetamide functionalities enhances its potential biological interactions.

Anticancer Activity

Research indicates that compounds similar to this pyrido[3,4-d]pyrimidine derivative exhibit significant anticancer properties. They may act as inhibitors in various biological pathways relevant to cancer cell proliferation. Preliminary studies suggest that this compound could inhibit specific enzymes or receptors involved in cancer pathways, potentially leading to the development of new anticancer therapies.

Enzyme Inhibition

The compound is believed to interact with specific enzymes, modulating biochemical pathways critical for disease treatment. For instance:

  • Kinase Inhibition : Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression.
  • Enzyme Modulation : Interaction with enzymes can lead to altered metabolic pathways that may be beneficial in treating various diseases.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of pyrido[3,4-d]pyrimidines may have neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by protecting neuronal cells from damage.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Formation of the Pyrido[3,4-d]pyrimidine Core : Initial reactions focus on constructing the heterocyclic core.
  • Functionalization : Subsequent steps involve adding benzyl and acetamide groups through nucleophilic substitution reactions.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Characterization Techniques

The identity and purity of synthesized compounds are confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Case Studies and Research Findings

  • Antitumor Activity Study :
    A study demonstrated that a related pyrido[3,4-d]pyrimidine compound inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation.
  • Enzyme Interaction Study :
    Research showed that similar compounds could effectively inhibit certain kinases implicated in tumor growth, suggesting potential as therapeutic agents in oncology.
  • Neuroprotective Research :
    Preliminary findings indicate that derivatives may protect against oxidative stress in neuronal cells, opening avenues for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrido-Pyrimidine vs. Thieno-Pyrimidine Derivatives
  • Compound B (CAS 1105223-93-5): Replaces the pyrido[3,4-d]pyrimidine core with a thieno[3,2-d]pyrimidine system, introducing a sulfur atom.
  • Compound C (Example 53 in ): Features a pyrazolo[3,4-d]pyrimidine core with fluorinated chromen substituents, likely improving target binding specificity due to fluorine’s electronegativity .
Substituent Modifications
  • Compound D (): Shares the pyrido-pyrimidine core but substitutes the phenylethyl acetamide with a 2,5-dimethylphenyl group.
  • Compound E (): Replaces the phenylethyl group with a furan-2-ylmethyl moiety, introducing oxygen-based polarity. This may improve solubility but reduce binding affinity in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents LogP* Solubility (µM)
A C₃₀H₃₁N₅O₂ ~517.6 Pyrido[3,4-d]pyrimidine Benzyl, 4-methylphenyl, phenylethyl ~4.2 ~12 (predicted)
B C₂₃H₂₁N₃O₂S 403.5 Thieno[3,2-d]pyrimidine Ethyl-methylphenyl, phenyl ~3.8 ~25 (measured)
C C₂₈H₂₄F₂N₆O₄ 570.5 Pyrazolo[3,4-d]pyrimidine Fluorochromen, isopropylbenzamide ~5.1 <5 (predicted)
D C₃₃H₃₃N₅O₂ 555.7 Pyrido[3,4-d]pyrimidine Benzyl, 4-methylphenyl, 2,5-dimethylphenyl ~5.0 ~8 (predicted)
E C₂₈H₂₈N₄O₃ 468.5 Pyrido[3,4-d]pyrimidine Benzyl, 4-methylphenyl, furan-methyl ~3.5 ~50 (predicted)

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide is part of a class of pyrido[3,4-d]pyrimidines known for their diverse biological activities. This article focuses on the biological properties of this compound, including its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C31H32N4O2C_{31}H_{32}N_{4}O_{2}, and it has a molecular weight of 492.6 g/mol. Its complex structure includes multiple aromatic rings and functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrido[3,4-d]pyrimidine derivatives in cancer therapy. The compound under discussion has shown promising results as a multikinase inhibitor. Specifically:

  • Inhibition of Kinases : It exhibits potent inhibitory activity against several kinases involved in cancer progression, including CDK4 and CDK6. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .
  • Cytotoxicity : In vitro tests have demonstrated that this compound induces apoptosis in various cancer cell lines at nanomolar concentrations. For instance, it was effective against mantle cell lymphoma cell lines that overexpress cyclin D1 due to chromosomal translocations .
Cell Line IC50 (µM)
K562 (leukemia)0.03
DU145 (prostate)0.05
HCT15 (colorectal)0.30

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the compound's structure can enhance its biological activity. For example:

  • Substituent Variations : Altering the substituents at the nitrogen positions significantly affects the potency of the compound. Compounds with cyano groups have shown increased cytotoxicity compared to those without .

The mechanism by which this compound exerts its effects involves:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases such as CDK4 and CDK6, the compound disrupts their function, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through various signaling mechanisms that remain under investigation .

Case Studies

A notable case study involved screening a library of pyrido[3,4-d]pyrimidine compounds for anticancer activity. The identified lead compounds demonstrated significant growth inhibition in multicellular spheroids representing tumor microenvironments .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

A multi-step synthesis approach is typically employed, involving:

  • Core scaffold assembly : Condensation of substituted pyrimidine precursors with benzyl and phenethyl moieties under reflux conditions (e.g., using Pd(II) acetate as a catalyst for cross-coupling reactions) .
  • Acetamide functionalization : Reaction with activated acylating agents (e.g., chloroacetyl chloride) in anhydrous solvents like DMF, followed by purification via column chromatography (hexane/acetone gradients) .
  • Critical step optimization : Monitor reaction progress using TLC or LC-MS to minimize byproducts like unreacted intermediates or hydrolyzed derivatives .

Q. How is the structural integrity of the compound validated post-synthesis?

Use a combination of:

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrido-pyrimidine carbonyl at ~170 ppm) .
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) within 5 ppm error .
  • X-ray crystallography : Resolve conformational ambiguities, particularly for the pyrido[3,4-d]pyrimidin-4-one core .

Q. What analytical methods are used to assess purity and stability under storage?

  • HPLC/LC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) and UV detection at 254 nm .
  • Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

  • Key modifications :
    • Benzyl group substitution : Replace 4-methylphenyl with electron-withdrawing groups (e.g., 4-CF3) to enhance hydrophobic interactions .
    • Acetamide chain variation : Introduce α-methyl or trifluoromethyl groups to improve metabolic stability .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases or proteases) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Assay standardization :
    • Control ATP concentrations in kinase inhibition assays to avoid false negatives .
    • Use isogenic cell lines to minimize variability in cytotoxicity studies .
  • Mechanistic follow-up : Employ SPR (surface plasmon resonance) to validate direct target engagement versus off-target effects .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl2(dppf)) for Suzuki-Miyaura couplings to reduce reaction time .
  • Solvent engineering : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yield amide couplings .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and efficacy profiles?

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; quantify plasma levels via LC-MS/MS to calculate AUC and half-life .
  • Efficacy models :
    • Xenograft mice (e.g., HCT-116 colorectal tumors) for antitumor activity .
    • Tail-flick or CFA-induced inflammation models for analgesic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.